Technetium Tc-99M sulfur colloid

Descripción

Propiedades

Key on ui mechanism of action |

Following injection or oral administration, single photon emission computer tomography (SPECT) imaging is performed using a gamma camera to detect technetium-99m decay. This is possible as Technetium-99m decays by isomeric transition to technetium-99 through the release of a gamma ray. |

|---|---|

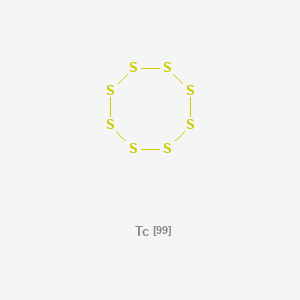

Fórmula molecular |

S8Tc |

Peso molecular |

355.4 g/mol |

Nombre IUPAC |

octathiocane;technetium-99 |

InChI |

InChI=1S/S8.Tc/c1-2-4-6-8-7-5-3-1;/i;1+1 |

Clave InChI |

FJTPHHNWVXNMEK-IEOVAKBOSA-N |

SMILES isomérico |

S1SSSSSSS1.[99Tc] |

SMILES canónico |

S1SSSSSSS1.[Tc] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of Technetium Tc-99m Sulfur Colloid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Technetium Tc-99m sulfur colloid is a radiopharmaceutical agent extensively utilized in diagnostic nuclear medicine for imaging the Reticuloendothelial System (RES), particularly the liver, spleen, and bone marrow. Its mechanism of action is fundamentally based on its physicochemical properties, which dictate its biological interaction and subsequent biodistribution. Following intravenous administration, the colloidal particles are rapidly cleared from the bloodstream by phagocytic cells of the RES. The particle size is a critical determinant of its organ-specific localization. This guide provides a detailed examination of its preparation, physicochemical characteristics, biological fate, and the experimental protocols used for its evaluation.

Physicochemical Properties and Preparation

The precise structure of this compound is not definitively known.[1] It is prepared from a kit containing sodium thiosulfate (B1220275), a stabilizing agent like gelatin, and a chelating agent such as edetate disodium (B8443419) (EDTA).[2][3] The radiolabeling process involves the reduction of pertechnetate (B1241340) (TcO4-) eluted from a Molybdenum-99/Technetium-99m generator, followed by the formation of insoluble technetium heptasulfide (Tc2S7) which coprecipitates with colloidal sulfur.[4] This process is initiated by acidifying a solution of sodium thiosulfate and Sodium Pertechnetate Tc-99m, followed by heating.[1][3] A buffer solution is then added to neutralize the acid.[1][3]

The final preparation's particle size is heterogeneous and is a critical parameter influencing its biodistribution.[5][6] Various preparation parameters, such as heating time, can be adjusted to modify the particle size distribution to suit different clinical applications like lymphoscintigraphy, which requires smaller particles.[5][7][8]

Table 1: Key Physicochemical and Pharmacokinetic Properties

| Parameter | Value / Description | Reference(s) |

| Radionuclide | Technetium-99m (Tc-99m) | [9] |

| Physical Half-life | 6.02 hours | [1][9][10] |

| Photon Energy | 140 keV | [9] |

| Blood Clearance Half-life | Approximately 2.5 minutes | [1][2][10][11] |

| Particle Size Range (Standard) | 0.1 - 1.0 micrometers (100 - 1000 nm) | [9] |

| Particle Size Range (Filtered for Lymphoscintigraphy) | Typically < 100 nm, with a major peak around 54 nm | [12] |

| Radiochemical Purity (Required) | ≥ 92% | [13][14] |

Mechanism of Action: A Stepwise Process

The mechanism of action following intravenous injection can be described as a multi-step process involving rapid clearance from the blood and sequestration by phagocytic cells.

Intravascular Transit and Opsonization

Immediately following intravenous injection, the Tc-99m sulfur colloid particles are dispersed in the bloodstream. Being foreign particulate matter, they are quickly recognized by the host's immune system. Plasma proteins, known as opsonins, adsorb to the surface of the colloid particles. This opsonization process is crucial as it marks the particles for recognition and removal by phagocytic cells.

Phagocytosis by the Reticuloendothelial System (RES)

The opsonized colloid particles are primarily cleared by the phagocytic cells of the RES (also known as the Mononuclear Phagocyte System).[10][15] These cells include Kupffer cells in the liver, macrophages in the spleen, and macrophages in the bone marrow.[9][16] The uptake is an active, temperature-dependent cellular process.[17] The efficiency of clearance and the pattern of distribution are dependent on both the relative blood flow to these organs and the functional capacity of the phagocytic cells.[1][2][10]

Organ Biodistribution

The particle size of the colloid is the principal factor determining the organ distribution pattern.[6]

-

Liver: The majority of particles, typically in the medium size range, are taken up by the Kupffer cells lining the liver sinusoids.[6][9]

-

Spleen: Larger colloidal particles are preferentially sequestered by macrophages in the spleen.[6]

-

Bone Marrow: The smallest particles remain in circulation longer and are eventually cleared by macrophages in the bone marrow.[6]

In a healthy individual, the typical distribution of Tc-99m sulfur colloid is heavily weighted towards the liver.[9]

Table 2: Normal Biodistribution of Tc-99m Sulfur Colloid

| Organ | Percentage of Injected Dose | Reference(s) |

| Liver | 80 - 90% (typically ~85%) | [1][9][11] |

| Spleen | 5 - 10% (typically ~10%) | [1][9][11] |

| Bone Marrow | Balance (typically ~5%) | [9][11] |

*Note: In certain pathologies, such as severe liver dysfunction (e.g., cirrhosis), reduced hepatic blood flow or impaired Kupffer cell function leads to a phenomenon known as "colloid shift."[6][9] This results in decreased liver uptake and a corresponding increase in uptake by the spleen and bone marrow.[6]

Visualizing the Mechanism and Workflows

Diagram: Core Mechanism of Action

The following diagram illustrates the sequential steps from injection to cellular localization.

Caption: Workflow of Tc-99m sulfur colloid from injection to RES localization.

Diagram: Experimental Workflow for Preparation & QC

This diagram outlines the typical laboratory procedure for preparing and verifying a dose of Tc-99m sulfur colloid.

Caption: Standard workflow for the preparation and quality control of Tc-99m sulfur colloid.

Key Experimental Protocols

Protocol: Preparation of this compound

This protocol is a generalized procedure based on common kit instructions.[1][3][18]

-

Aseptic Technique: Perform all steps using aseptic technique in a shielded environment.

-

Reagent Assembly: Collect the multidose reaction vial (containing sodium thiosulfate, gelatin, and EDTA), Solution A (hydrochloric acid), and Solution B (buffer).[2]

-

Pertechnetate Addition: Aseptically add 1-3 mL of sterile, oxidant-free Sodium Pertechnetate Tc-99m to the shielded reaction vial.[11]

-

Acidification: Immediately add the contents of Solution A (acid) to the reaction vial.[3] To release any vacuum, the vial may be vented with a sterile needle, which should be removed before heating.[3]

-

Heating: Gently shake the vial to mix the contents. Place the shielded vial in a boiling water bath for the time specified by the manufacturer (e.g., 3 minutes for lymphoscintigraphy, 5 minutes for liver/spleen imaging).[3]

-

Cooling: Remove the vial from the water bath and allow it to cool for several minutes.[3]

-

Buffering: Add the contents of Solution B (buffer) to the cooled reaction vial and mix gently.[3]

-

Final Product: The vial now contains this compound Injection. It should be stored at room temperature and discarded after 6 hours.[3][18]

Protocol: Radiochemical Purity (RCP) Quality Control

This protocol outlines a standard method for determining the percentage of Tc-99m bound to the sulfur colloid.[3][13]

-

System: Instant Thin-Layer Chromatography (ITLC) using silica (B1680970) gel (ITLC-SG) strips.

-

Mobile Phase (Solvent): 0.9% Sodium Chloride (Normal Saline).

-

Procedure: a. Place a small spot of the prepared Tc-99m sulfur colloid near the bottom (origin) of an ITLC-SG strip. b. Place the strip in a chromatography tank containing the normal saline mobile phase, ensuring the spot is above the solvent level. c. Allow the solvent to ascend the strip until it nears the top (solvent front). d. Remove the strip and cut it in half.

-

Analysis:

-

Bound Colloid (Tc-99m-SC): Remains at the origin (bottom half).

-

Free Pertechnetate (TcO4-): Migrates with the solvent front (top half).

-

Hydrolyzed-Reduced Tc (TcO2): Also remains at the origin.

-

-

Calculation: Count the radioactivity of each half in a suitable counter.

-

RCP (%) = [Counts at Origin / (Counts at Origin + Counts at Solvent Front)] x 100

-

-

Acceptance Criteria: The RCP must be greater than or equal to 92%.[13][14]

Protocol: In-Vivo Biodistribution Study (Conceptual)

This outlines the general methodology for assessing organ uptake in an animal model.

-

Animal Model: Typically rats or mice.

-

Dose Administration: Inject a precisely measured activity of Tc-99m sulfur colloid intravenously (e.g., via tail vein).

-

Time Points: Euthanize groups of animals at various time points post-injection (e.g., 15 min, 30 min, 1 hr, 2 hr).

-

Organ Harvesting: Dissect and collect key organs: liver, spleen, bone (femur), lungs, and kidneys. Collect blood samples.

-

Activity Measurement: Measure the radioactivity in each organ and blood sample using a gamma counter, alongside a standard representing the injected dose.

-

Data Analysis: Calculate the percentage of the injected dose per organ (%ID) and the percentage of injected dose per gram of tissue (%ID/g). This data provides a quantitative measure of the radiopharmaceutical's biodistribution.

References

- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Sulfur Colloid Kit (for the preparation of Tc99m-Sulfur Colloid injection) [dailymed.nlm.nih.gov]

- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 5. researchgate.net [researchgate.net]

- 6. radiopaedia.org [radiopaedia.org]

- 7. Technetium-99m-sulfur colloid for lymphoscintigraphy: effects of preparation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Particle-size and radiochemical purity evaluations of filtered 99mTc-sulfur colloid prepared with different heating times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. radiopaedia.org [radiopaedia.org]

- 10. This compound | S8Tc | CID 76957057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. tech.snmjournals.org [tech.snmjournals.org]

- 14. Evaluation of Zeta-Potential and Particle Size of Technetium 99mTc-Sulfur Colloid Subsequent to the Addition of Lidocaine and Sodium Bicarbonate | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. apps.ausrad.com [apps.ausrad.com]

- 17. Phagocytosis of technetium-99m sulfur colloid by human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Synthesis and Radiolabeling of Technetium-99m Sulfur Colloid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and radiolabeling of Technetium-99m (Tc-99m) sulfur colloid, a radiopharmaceutical widely used in nuclear medicine for various diagnostic imaging procedures. This document outlines the core principles, experimental protocols, and quality control measures essential for the successful preparation of this vital diagnostic agent.

Introduction

Technetium-99m sulfur colloid is a radiopharmaceutical agent employed in diagnostic nuclear medicine procedures to visualize and assess the function of the reticuloendothelial system (RES), primarily in the liver, spleen, and bone marrow.[1][2][3] It is also utilized in lymphoscintigraphy, gastric emptying studies, and gastroesophageal reflux studies.[4][5] The preparation involves the formation of colloidal sulfur particles labeled with the metastable radioisotope Tc-99m, which emits gamma rays detectable by a gamma camera.[1]

The synthesis is typically performed using commercially available kits that contain the necessary non-radioactive components. The fundamental reaction involves the acid-catalyzed decomposition of sodium thiosulfate (B1220275) to form elemental sulfur particles.[6][7] These particles are then stabilized by a protective colloid, such as gelatin, to control their size and prevent aggregation.[8][9] The Tc-99m, in the form of sodium pertechnetate (B1241340) (Na[⁹⁹ᵐTc]O₄) eluted from a molybdenum-99/technetium-99m generator, is incorporated into the sulfur colloid during its formation.[3] The particle size of the final product is a critical parameter that influences its biodistribution and is therefore carefully controlled during the preparation process.[3][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the preparation and quality control of Tc-99m sulfur colloid, compiled from various sources.

Table 1: Composition of a Typical Commercial Tc-99m Sulfur Colloid Kit

| Component | Quantity | Purpose |

| Reaction Vial (lyophilized) | ||

| Sodium Thiosulfate Anhydrous | 2.0 - 4.8 mg | Source of sulfur particles[4][8] |

| Edetate Disodium (EDTA) | 2.3 mg | Chelating agent to prevent interference from metal ions[4][8] |

| Gelatin | 3.6 - 18.1 mg | Stabilizing agent to control particle size[4][8] |

| Solution A | ||

| Hydrochloric Acid (HCl) | 1.8 mL of 0.148 N or 1.2 mL of 0.25 N | To acidify the reaction mixture and initiate thiosulfate decomposition[4][8] |

| Solution B | ||

| Sodium Biphosphate Anhydrous & Sodium Hydroxide | 1.8 mL solution containing 24.6 mg/mL & 7.9 mg/mL respectively | Buffer to neutralize the acid and stabilize the final colloid[8][9] |

| Sodium Phosphate Dibasic & Monobasic | 1.2 mL solution containing 15.7 mg & 48.4 mg respectively | Buffer system[4] |

Table 2: Key Parameters for Synthesis and Quality Control

| Parameter | Value/Range | Application/Note |

| Heating Time | 3 - 5 minutes | Shorter heating times (3 min) are often used for lymphoscintigraphy to produce smaller particles.[4][10] Longer times (5 min) are standard for liver/spleen imaging.[4][6] |

| Heating Temperature | ~100°C (Boiling Water Bath) | Critical for the formation of sulfur colloid.[6][11] |

| Particle Size (Unfiltered) | 61 - 445 nm | Suitable for some studies, but often too large for lymphoscintigraphy.[12] |

| Particle Size (Filtered for Lymphoscintigraphy) | 15 - 100 nm (ideal) | Achieved by passing the colloid through a 0.1 µm or 0.2 µm filter.[10][11][12] |

| Radiochemical Purity (RCP) | > 92% or > 95% | A critical quality control parameter to ensure minimal free pertechnetate.[4][11][13] |

| pH of final product | 4.5 - 5.5 | The pH can influence the stability of the colloid.[14][15] |

| Expiration Time | 6 hours after preparation | Due to the potential for particle agglomeration and decreased stability.[4][8] |

| Aluminum Ion Concentration | < 10 µg/mL in the pertechnetate solution | Higher concentrations can cause clumping of the colloid.[8][9][13] |

Experimental Protocols

The following is a detailed methodology for the synthesis and radiolabeling of Tc-99m sulfur colloid using a typical commercial kit. Aseptic techniques should be strictly followed throughout the procedure.

Materials:

-

Tc-99m Sulfur Colloid Kit (containing a reaction vial, Solution A, and Solution B)

-

Sterile, non-pyrogenic Sodium Pertechnetate Tc-99m Injection

-

Sterile syringes and needles

-

Lead-shielded vial container ("pig")

-

Boiling water bath or calibrated heat block

-

Dose calibrator

-

Instant Thin-Layer Chromatography (ITLC) strips (e.g., ITLC-SG)

-

Developing solvent (e.g., normal saline or acetone)

-

Radiometric chromatogram scanner or well counter

Procedure:

-

Preparation of Reagents:

-

Visually inspect all kit components for any damage or discoloration.

-

Swab the rubber septa of the reaction vial, Solution A, and Solution B with a suitable antiseptic.

-

-

Addition of Technetium-99m:

-

Acidification and Reaction Initiation:

-

Aseptically withdraw 1.8 mL of Solution A (hydrochloric acid) into a sterile syringe.[8][9]

-

Immediately add the Solution A to the reaction vial.

-

To release any excess vacuum, briefly insert a sterile vent needle. Remove the vent needle before heating.

-

Gently swirl the contents of the vial to ensure thorough mixing.

-

-

Heating Step:

-

Cooling and Neutralization:

-

Carefully remove the vial from the heat source and allow it to cool for a few minutes.[4]

-

While the reaction vial is cooling, aseptically withdraw 1.8 mL of Solution B (buffer solution) into a sterile syringe.[8][9]

-

Once the reaction vial has cooled, add the Solution B and gently swirl to mix. Ensure the vial is cool to avoid excess pressure buildup.[4]

-

-

Final Product:

-

The resulting solution should have a milky, opaque appearance, indicating the formation of the sulfur colloid.

-

The final product should be stored at room temperature and used within 6 hours of preparation.[4][5]

-

Gently agitate the vial before withdrawing a dose to ensure a uniform suspension of the colloid.[8]

-

Quality Control

Radiochemical Purity (RCP) Determination:

The primary radiochemical impurity in a Tc-99m sulfur colloid preparation is free, unreacted Tc-99m pertechnetate. The RCP is determined using instant thin-layer chromatography (ITLC).

-

Method: A small spot of the prepared Tc-99m sulfur colloid is applied to an ITLC-SG strip.

-

Solvent System: The strip is developed in a chromatography tank containing normal saline or acetone.[4][11]

-

Principle: In this system, the Tc-99m sulfur colloid remains at the origin (Rf = 0.0), while the free Tc-99m pertechnetate migrates with the solvent front (Rf = 1.0).

-

Analysis: The strip is cut, and the radioactivity of each segment is measured in a well counter, or the entire strip is scanned with a radiometric chromatogram scanner.

-

Calculation:

-

Acceptance Criteria: The radiochemical purity should be greater than 92% or 95%, depending on the specific pharmacopeial monograph or kit insert.[4][11][13]

Particle Size Determination:

While not routinely performed in a clinical setting for every preparation, particle size is a critical parameter, especially for applications like lymphoscintigraphy.

-

Filtration Method: For lymphoscintigraphy, the prepared colloid is often passed through a sterile 0.1 µm or 0.2 µm filter.[11] This removes larger particles, resulting in a preparation with a particle size range more suitable for lymphatic uptake.[11]

-

Microscopy and Light Scattering: In a research or manufacturing setting, techniques such as electron microscopy or dynamic light scattering can be used to more precisely determine the particle size distribution.[10][16]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis and quality control of Tc-99m sulfur colloid.

Caption: Experimental workflow for the synthesis of Tc-99m sulfur colloid.

Caption: Quality control workflow for Tc-99m sulfur colloid.

References

- 1. biomedicus.gr [biomedicus.gr]

- 2. Technetium Tc-99M sulfur colloid | S8Tc | CID 76957057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. openmedscience.com [openmedscience.com]

- 4. Sulfur Colloid Kit (for the preparation of Tc99m-Sulfur Colloid injection) [dailymed.nlm.nih.gov]

- 5. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 6. tech.snmjournals.org [tech.snmjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 10. Particle-size and radiochemical purity evaluations of filtered 99mTc-sulfur colloid prepared with different heating times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. radiology.wisc.edu [radiology.wisc.edu]

- 12. Particle-Size and Radiochemical Purity Evaluations of Filtered 99mTc-Sulfur Colloid Prepared with Different Heating Times | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 13. tech.snmjournals.org [tech.snmjournals.org]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 15. Stability of a mixture of technetium Tc 99m sulfur colloid and lidocaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Technetium Tc-99m Sulfur Colloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium Tc-99m sulfur colloid is a radiopharmaceutical agent widely utilized in nuclear medicine for a variety of diagnostic imaging procedures. Its clinical utility is fundamentally dependent on its specific physicochemical properties, which govern its biodistribution and in-vivo behavior. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, with a focus on quantitative data, experimental protocols, and logical workflows to support research and development activities.

Following intravenous administration, this compound is rapidly cleared from the bloodstream by the reticuloendothelial system (RES), with a nominal clearance half-life of approximately 2.5 minutes.[1][2] The uptake of the colloidal particles by the organs of the RES, primarily the liver (80-90%), spleen (5-10%), and bone marrow (balance), is dependent on both the relative blood flow to these organs and the functional capacity of the phagocytic Kupffer cells.[1] The particle size of the colloid is a critical factor influencing its biodistribution; larger particles tend to localize more in the liver, while smaller particles show increased uptake in the spleen and bone marrow.[3] This agent is also employed in lymphoscintigraphy, gastrointestinal bleeding scans, and gastric emptying studies.[2][3][4]

Physicochemical Properties

The efficacy and safety of this compound are directly linked to its physicochemical characteristics. These include particle size, radiochemical purity, stability, and pH.

Particle Size

The size of the colloidal particles is a critical determinant of its biological distribution and, therefore, its suitability for specific clinical applications. For lymphoscintigraphy, an ideal particle size is in the range of 15-100 nm, which allows for efficient migration to and retention in the lymph nodes.[5][6] Unfiltered Tc-99m sulfur colloid typically has a broader size range.[5]

| Parameter | Value | Measurement Technique | Reference |

| Filtered Tc-99m Sulfur Colloid | |||

| Median Particle Size (3-min heating, 0 hr) | 24 nm | Electron Microscopy | [5][6] |

| Median Particle Size (3-min heating, 6 hr) | 35 nm | Electron Microscopy | [5][6] |

| Median Particle Size (5-min heating, 0 hr) | 29 nm | Electron Microscopy | [5][6] |

| Median Particle Size (5-min heating, 6 hr) | 27 nm | Electron Microscopy | [5][6] |

| Mean Particle Size | 38.0 ± 3.3 nm | Electron Microscopy | [7][8] |

| Mean Particle Sizes (two peaks) | 7.5 nm and 53.9 nm (major peak) | Laser Light Scattering | [7][8] |

| Percentage of Particles < 50 nm | 89.9% ± 4.5% | Polycarbonate Filter | [7][8] |

| Unfiltered Tc-99m Sulfur Colloid | |||

| Average Particle Size | 61–445 nm | Not Specified | [5] |

Radiochemical Purity

Radiochemical purity (RCP) is the proportion of the total radioactivity in the desired chemical form. For this compound, the United States Pharmacopeia (USP) specifies a lower limit of 92%.[5][9] Impurities can include free pertechnetate (B1241340) (TcO4-) and hydrolyzed-reduced Tc-99m, which can degrade image quality.

| Condition | Radiochemical Purity (Mean ± SD) | Time Point | Reference |

| 5-min Heating (Filtered) | 98.4% ± 3.0% | 0 hr | [5][6] |

| 5-min Heating (Filtered) | 98.3% ± 1.8% | 6 hr | [5][6] |

| 3-min Heating (Filtered) | 98.4% ± 4.1% | 0 hr | [5][6] |

| 3-min Heating (Filtered) | 96.9% ± 3.1% | 6 hr | [5][6] |

| Filtered (Clinical Study) | 93.4% ± 4.2% | Pre-administration | [7][8] |

| Mixed with Lidocaine (B1675312) HCl 1% | 98.9% to 99.9% (range) | Up to 8 hr | [10][11] |

| General Preparations | >95% | Not Specified | [12] |

Stability and pH

This compound is a physically unstable preparation, and particles can settle over time.[1] Therefore, adequate agitation before use is crucial to ensure a uniform distribution of radioactivity.[1] The preparation typically expires 6 hours after formulation.[1][4] The presence of polyvalent cations, such as aluminum ions (Al³⁺), can decrease the stability of the colloid, leading to agglomeration of particles which may be trapped in the pulmonary capillary bed.[1][9] The pH of the final preparation should be within the USP specification of 4.5–7.5.[10]

| Parameter | Value | Condition | Reference |

| pH | 4.5–5.5 | Stored up to 8 hours with lidocaine HCl 1% | [10][11] |

| Physical Half-life (Tc-99m) | 6.02 hours | - | [1][2] |

| Biological Half-life (Clearance from blood) | ~2.5 minutes | Intravenous administration | [1][2] |

Experimental Protocols

Preparation of this compound (Kit-based Method)

The following protocol is a generalized representation based on commercially available kits.[1][4][13]

-

Component Assembly : The kit typically consists of a reaction vial containing sodium thiosulfate, gelatin (as a protective colloid), and a chelating agent like edetate disodium (B8443419) (EDTA), along with separate vials of an acidic solution (Solution A, e.g., hydrochloric acid) and a buffer solution (Solution B, e.g., sodium phosphate (B84403) buffer).[1][4]

-

Reconstitution :

-

Aseptically add a specified volume of sterile, non-pyrogenic sodium pertechnetate (Na⁹⁹ᵐTcO₄) to the shielded reaction vial.

-

Immediately add the acidic solution (Solution A) to the reaction vial.

-

-

Heating : Place the shielded reaction vial in a boiling water bath for a specified duration (e.g., 3-5 minutes for lymphoscintigraphy, 5 minutes for liver/spleen imaging).[4] Heating time can influence particle size.[5][6][14]

-

Cooling and Buffering : Allow the vial to cool to room temperature. Then, add the buffer solution (Solution B) and gently swirl to mix.[4]

-

Quality Control : Perform necessary quality control tests before administration.

Caption: Workflow for the preparation and quality control of this compound.

Quality Control Methodologies

A common method for determining radiochemical purity is instant thin-layer chromatography (ITLC).[4][9]

-

Stationary Phase : ITLC-SG (silica gel impregnated glass fiber).

-

Mobile Phase : Normal saline (0.9% NaCl).

-

Procedure :

-

Apply a small spot of the Tc-99m sulfur colloid preparation near the bottom of the ITLC-SG strip.

-

Place the strip in a chromatography tank containing the mobile phase.

-

Allow the solvent front to migrate up the strip.

-

Remove the strip and let it dry.

-

-

Analysis :

-

The Tc-99m sulfur colloid remains at the origin (Rf = 0.0), while impurities like free pertechnetate (⁹⁹ᵐTcO₄⁻) migrate with the solvent front (Rf = 0.9-1.0).

-

The strip is cut, and the radioactivity of each section is measured in a dose calibrator or gamma counter.

-

Radiochemical Purity (%) = [Activity at origin / (Activity at origin + Activity at solvent front)] x 100.

-

Caption: Workflow for determining radiochemical purity using Instant Thin-Layer Chromatography (ITLC).

Several methods can be employed to determine the particle size distribution of Tc-99m sulfur colloid.

-

Filtration Method : This method provides a general assessment of the particle size distribution.

-

Electron Microscopy : This technique provides direct visualization and measurement of individual particle sizes.[5][6][7][8]

-

A sample of the colloid is prepared on a grid.

-

The grid is imaged using a transmission electron microscope (TEM).

-

The sizes of a statistically significant number of particles are measured from the micrographs to determine the size distribution.

-

-

Laser Light Scattering : This method measures the particle size distribution based on the scattering of laser light by the colloidal particles in suspension.[7][8]

Conclusion

The physicochemical properties of this compound are intricately linked to its diagnostic performance. A thorough understanding and rigorous control of parameters such as particle size and radiochemical purity are paramount for ensuring the quality, efficacy, and safety of this important radiopharmaceutical. The experimental protocols and data presented in this guide offer a comprehensive resource for professionals involved in the research, development, and quality assurance of this compound.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. This compound | S8Tc | CID 76957057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. openmedscience.com [openmedscience.com]

- 4. Sulfur Colloid Kit (for the preparation of Tc99m-Sulfur Colloid injection) [dailymed.nlm.nih.gov]

- 5. Particle-Size and Radiochemical Purity Evaluations of Filtered 99mTc-Sulfur Colloid Prepared with Different Heating Times | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 6. Particle-size and radiochemical purity evaluations of filtered 99mTc-sulfur colloid prepared with different heating times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Filtered technetium-99m-sulfur colloid evaluated for lymphoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tech.snmjournals.org [tech.snmjournals.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Stability of a mixture of technetium Tc 99m sulfur colloid and lidocaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of radiochemical purity and pharmacokinetic parameters of 99mTc-sulphur colloid and 99mTc-tin colloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Technetium-99m-sulfur colloid for lymphoscintigraphy: effects of preparation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Tc-99m Sulfur Colloid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Technetium-99m (Tc-99m) sulfur colloid stands as a cornerstone radiopharmaceutical in nuclear medicine, with a rich history of development that has paved the way for critical diagnostic imaging procedures. This technical guide provides a comprehensive overview of its historical development, from early formulations to modern-day kits, detailing experimental protocols, quantitative data, and the underlying scientific principles.

A Historical Timeline: Key Milestones in Development

The journey of Tc-99m sulfur colloid is intrinsically linked to the advent of the Molybdenum-99/Technetium-99m (99Mo/99mTc) generator in the 1950s at Brookhaven National Laboratory. This innovation made the short-lived isotope Tc-99m, with its near-ideal imaging characteristics of a 6-hour half-life and 140 keV gamma emission, readily available for medical use.[1]

-

1957: The first 99Mo/99mTc generator is developed by Walter Tucker and Margaret Greene at Brookhaven National Laboratory, laying the foundation for the widespread use of Tc-99m.

-

Early 1960s: Dr. Paul V. Harper and his team at the Argonne Cancer Research Hospital play a pivotal role in recognizing the potential of Tc-99m for medical imaging.

-

1964: Harper and colleagues introduce Tc-99m sulfur colloid for liver, spleen, and bone marrow imaging. The initial preparation method involved bubbling hydrogen sulfide (B99878) gas through an acidic solution of pertechnetate (B1241340). While effective, this method was cumbersome and involved the use of a toxic gas.

-

Late 1960s - 1970s: Simplified and safer methods for preparation emerge, most notably the thiosulfate (B1220275) method. This involved the acid-catalyzed decomposition of sodium thiosulfate in the presence of Tc-99m pertechnetate to form the colloid. During this period, the importance of stabilizing agents like gelatin became well-understood to control particle size and prevent aggregation. However, early stabilizers sometimes led to pyrogenic and anaphylactic reactions.

-

1980s - Present: The development of sterile, pyrogen-free, and convenient kit formulations revolutionizes the in-hospital preparation of Tc-99m sulfur colloid. These kits contain all the necessary non-radioactive components, requiring only the addition of sterile Tc-99m pertechnetate. This has led to standardized preparations with improved safety and reproducibility. The applications of Tc-99m sulfur colloid also expand beyond liver-spleen imaging to include lymphoscintigraphy, gastric emptying studies, and gastroesophageal reflux studies.[2][3]

Formulation and Properties: A Quantitative Comparison

The physical and biological properties of Tc-99m sulfur colloid have been refined over decades. Particle size is a critical parameter, influencing its biodistribution.

| Parameter | Early Formulations (approx. 1960s-1970s) | Modern Kit Formulations (approx. 1980s-Present) |

| Particle Size Range | Highly variable, often larger particles (up to 10 microns) | Controlled, typically 0.1 - 1.0 micrometers |

| Biodistribution | ||

| Liver | ~80-90% | ~85%[4] |

| Spleen | ~5-10% | ~10%[4] |

| Bone Marrow | Variable, generally lower uptake | ~5%[4] |

| Radiochemical Purity | Generally lower and more variable | Consistently >92-95% |

| Stabilizing Agent | Primarily gelatin | Gelatin, PVP, and other proprietary stabilizers |

Experimental Protocols: From Historical Methods to Modern Kits

The evolution of preparation methods reflects a drive towards simplicity, safety, and reproducibility.

Historical Preparation Method (Thiosulfate) - Circa 1970s

This protocol is a generalized representation of early thiosulfate-based methods.

Materials:

-

Tc-99m sodium pertechnetate (Na99mTcO4) in sterile saline

-

Sodium thiosulfate (Na2S2O3) solution

-

Hydrochloric acid (HCl), dilute

-

Gelatin solution (as a stabilizer)

-

Phosphate (B84403) buffer solution

-

Sterile reaction vial

-

Heating apparatus (e.g., water bath)

Procedure:

-

Aseptically add a predetermined activity of Tc-99m sodium pertechnetate to a sterile reaction vial.

-

Add the sodium thiosulfate solution to the vial.

-

Introduce the dilute hydrochloric acid to the vial to acidify the mixture.

-

Heat the vial in a boiling water bath for a specified time (e.g., 5-10 minutes).

-

Allow the vial to cool to room temperature.

-

Add the gelatin solution to stabilize the formed colloid.

-

Add the phosphate buffer to neutralize the solution to a physiologically compatible pH.

-

Perform quality control checks for radiochemical purity and particle size.

Modern Kit-Based Preparation

This protocol describes a typical preparation using a commercially available sterile kit.

Materials:

-

Sterile, non-pyrogenic kit for the preparation of Tc-99m Sulfur Colloid, typically containing:

-

Vial A: Reaction vial with sodium thiosulfate, a stabilizing agent (e.g., gelatin), and a chelating agent (e.g., EDTA).

-

Vial B: Acid solution (e.g., hydrochloric acid).

-

Vial C: Buffer solution (e.g., sodium phosphate buffer).

-

-

Tc-99m sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator.

-

Heating apparatus (e.g., shielded boiling water bath or dry heat block).

Procedure:

-

Aseptically add the required amount of Tc-99m sodium pertechnetate to the reaction vial (Vial A) and mix.

-

Add the contents of the acid solution vial (Vial B) to the reaction vial.

-

Heat the reaction vial in a shielded boiling water bath or dry heat block at approximately 100°C for the time specified by the manufacturer (typically 5-10 minutes).

-

Remove the vial from the heat source and allow it to cool for a few minutes.

-

Add the contents of the buffer solution vial (Vial C) to the reaction vial and mix gently.

-

The final product is a milky white colloidal suspension.

-

Perform quality control testing as per institutional and regulatory guidelines. The final preparation is typically stable for at least 6 hours.

Scientific Principles and Visualizations

Chemical Formation Pathway

The formation of Tc-99m sulfur colloid is based on the acid-catalyzed hydrolysis of sodium thiosulfate. In this reaction, elemental sulfur precipitates to form colloidal particles. The Tc-99m, in the form of pertechnetate (TcO4-), is incorporated into these particles as technetium heptasulfide (Tc2S7), where technetium surprisingly retains its +7 oxidation state due to the insolubility and stability of the sulfide compound.[5][6]

References

A Preclinical Technical Guide to the Biodistribution of Technetium Tc-99m Sulfur Colloid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical biodistribution of Technetium Tc-99m (⁹⁹ᵐTc) sulfur colloid, a radiopharmaceutical widely utilized for diagnostic imaging of the reticuloendothelial system (RES). This document details the mechanism of action, experimental protocols for preparation and in vivo studies, and presents quantitative biodistribution data from preclinical models.

Introduction and Mechanism of Localization

Technetium Tc-99m sulfur colloid is a cornerstone radiopharmaceutical in nuclear medicine, primarily used for liver, spleen, and bone marrow scintigraphy.[1][2][3] Its diagnostic utility stems from the particle size of the colloid, which, upon intravenous administration, is recognized and phagocytosed by the cells of the RES.[1][2][3][4]

The biodistribution of ⁹⁹ᵐTc-sulfur colloid is dictated by the relative blood flow to, and the functional capacity of, the phagocytic cells within the various organs of the RES. In a healthy preclinical model, the majority of the colloidal particles are rapidly cleared from the bloodstream and accumulate in the liver, spleen, and bone marrow.

Signaling Pathway for RES Uptake

The following diagram illustrates the simplified pathway of ⁹⁹ᵐTc-sulfur colloid uptake by the reticuloendothelial system.

Radiopharmaceutical Preparation and Quality Control

The preparation of ⁹⁹ᵐTc-sulfur colloid for preclinical studies requires strict adherence to aseptic techniques and radiation safety protocols. The final product's quality, particularly its radiochemical purity and particle size, is critical for achieving the expected biodistribution.

Preparation Protocol

A common method for the preparation of ⁹⁹ᵐTc-sulfur colloid involves the use of a commercially available kit. The general steps are as follows:

-

Reconstitution: Aseptically add a sterile, non-pyrogenic, and oxidant-free solution of Sodium Pertechnetate Tc 99m to the sulfur colloid reaction vial.

-

Acidification: An acidic solution (Solution A, typically hydrochloric acid) is added to the reaction vial and mixed.

-

Heating: The vial is then heated in a boiling water bath for a specified period, usually 5 to 10 minutes. This step is crucial for the formation of the colloidal particles.

-

Buffering: After cooling, a buffer solution (Solution B, typically containing sodium biphosphate and sodium hydroxide) is added to neutralize the mixture and stabilize the colloid.

-

Final Product: The resulting milky-white suspension is the final ⁹⁹ᵐTc-sulfur colloid injection.

Quality Control

Before administration, the prepared ⁹⁹ᵐTc-sulfur colloid must undergo quality control tests to ensure its suitability for in vivo use.

-

Visual Inspection: The final product should be a uniform, milky-white suspension, free of any large aggregates or foreign matter.

-

Radiochemical Purity: The radiochemical purity is determined using thin-layer chromatography (TLC). The acceptance criterion is typically a radiochemical purity of >92%.

-

Particle Sizing: The particle size of the colloid is a critical parameter that influences its biodistribution. For standard liver/spleen imaging, particles are generally in the range of 0.1 to 1.0 micrometers. Smaller particles, often achieved by modifying the preparation protocol (e.g., shorter heating time or filtration), are used for applications like lymphoscintigraphy.

Preclinical Biodistribution Studies

Preclinical biodistribution studies are essential for characterizing the in vivo behavior of ⁹⁹ᵐTc-sulfur colloid. These studies are typically performed in rodents, such as mice or rats.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a preclinical biodistribution study of ⁹⁹ᵐTc-sulfur colloid.

Detailed Experimental Protocol (Example)

This protocol is a generalized example based on common practices for preclinical biodistribution studies of radiopharmaceuticals.

-

Animal Model: Healthy, male or female mice (e.g., BALB/c, 25-30 g) are used. Animals are acclimated for at least one week before the study.

-

Radiopharmaceutical Administration: ⁹⁹ᵐTc-sulfur colloid is administered via intravenous injection (e.g., tail vein). The injected volume is typically 100 µL, containing a radioactive dose of approximately 1 mCi.

-

Biodistribution Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, and 24 hours) by an approved method (e.g., cervical dislocation).

-

Organ and Tissue Collection: Major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone) are dissected, rinsed with saline, blotted dry, and placed in pre-weighed tubes.

-

Radioactivity Measurement: The radioactivity in each sample is measured using a calibrated gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ/tissue by comparing the sample's radioactivity to that of a standard representing the injected dose.

Quantitative Biodistribution Data

The following table summarizes representative preclinical biodistribution data for a colloidal radiopharmaceutical with properties similar to ⁹⁹ᵐTc-sulfur colloid in mice. It is important to note that specific values can vary depending on the exact preparation method, particle size, and animal model used.

| Organ/Tissue | 1 hour post-injection (%ID/g ± SD) | 4 hours post-injection (%ID/g ± SD) | 24 hours post-injection (%ID/g ± SD) |

| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.05 |

| Heart | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.04 |

| Lungs | 2.5 ± 0.6 | 1.0 ± 0.3 | 0.4 ± 0.1 |

| Liver | 65.2 ± 8.5 | 68.5 ± 7.9 | 60.1 ± 9.2 |

| Spleen | 10.5 ± 2.1 | 12.3 ± 2.5 | 9.8 ± 1.9 |

| Kidneys | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.5 ± 0.1 |

| Stomach | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.03 |

| Intestine | 0.7 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.06 |

| Muscle | 0.4 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.03 |

| Bone | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.1 ± 0.3 |

Note: This data is illustrative and compiled from typical findings for RES-localizing agents. Actual experimental results should be cited from specific studies.

Conclusion

This technical guide provides a foundational understanding of the preclinical biodistribution of this compound. The predictable and high uptake in the liver and spleen makes it an excellent agent for assessing the function and morphology of the reticuloendothelial system. For researchers and drug development professionals, understanding the principles of its preparation, quality control, and in vivo behavior is crucial for its proper application in preclinical research and for the development of novel radiopharmaceuticals targeting the RES.

References

- 1. Biodistribution of intravenous [99mTc]Tc-phytate in mouse models of chemically and foreign-body induced sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodistribution of intravenous [99mTc]Tc-phytate in mouse models of chemically and foreign-body induced sterile inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | S8Tc | CID 76957057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. radiopaedia.org [radiopaedia.org]

in vitro and in vivo stability of Tc-99m sulfur colloid

An In-Depth Technical Guide to the In Vitro and In Vivo Stability of Technetium-99m Sulfur Colloid

Introduction

Technetium-99m (Tc-99m) sulfur colloid is a radiopharmaceutical cornerstone in nuclear medicine, primarily utilized for the scintigraphic imaging of the reticuloendothelial system (RES), which includes the liver, spleen, and bone marrow.[1] Its clinical applications are diverse, ranging from liver and spleen scintigraphy to gastric emptying studies and sentinel lymph node mapping.[1][2] The diagnostic efficacy and safety of Tc-99m sulfur colloid are critically dependent on its physicochemical stability, both in vitro (in the vial before administration) and in vivo (after injection into the patient).

This technical guide provides a comprehensive overview of the stability profile of Tc-99m sulfur colloid. It delves into the critical parameters influencing its integrity, presents quantitative data from various studies, outlines detailed experimental protocols for quality control, and illustrates key processes through diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of radiopharmaceuticals.

I. In Vitro Stability of Tc-99m Sulfur Colloid

The in vitro stability of Tc-99m sulfur colloid is a measure of its ability to retain its essential chemical and physical properties from the moment of preparation until it is administered to a patient. The primary determinants of this stability are radiochemical purity, particle size, and pH.

Radiochemical Purity (RCP)

Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form—in this case, bound to the sulfur colloid.[3] The main radiochemical impurity is free pertechnetate (B1241340) (TcO4-), which has not been successfully incorporated into the colloid. The United States Pharmacopeia (USP) sets the minimum acceptable RCP for Tc-99m sulfur colloid at 92%.[3][4]

Studies have shown that the RCP of Tc-99m sulfur colloid remains high for several hours after preparation, well within its useful life, which is dictated by the 6.02-hour physical half-life of Tc-99m.[5][6] Factors such as heating time during preparation can have a minor effect on RCP over time.

Table 1: Radiochemical Purity (RCP) of Filtered Tc-99m Sulfur Colloid Over Time with Different Heating Protocols

| Time Post-Filtration (hours) | Average RCP (%) with 5-min Heating (± SD) | Average RCP (%) with 3-min Heating (± SD) |

| 0 | 98.4 ± 3.0 | 98.4 ± 4.1 |

| 1 | 99.4 | 98.7 |

| 3 | 99.3 | 98.3 |

| 6 | 98.3 ± 1.8 | 96.9 ± 3.1 |

Data sourced from Michenfelder et al. (2014).[4][7][8]

Additionally, the stability of Tc-99m sulfur colloid has been evaluated when mixed with other agents. For instance, when combined with lidocaine (B1675312) hydrochloride 1%, the RCP remained high (98.9% to 99.9%) for up to eight hours.[9] Similarly, mixing with indocyanine green dye did not significantly affect the average RCP, which was reported as 97.6% ± 2.0%.[10]

Particle Size

The particle size of the colloid is a critical parameter that directly influences its in vivo biodistribution.[1] For RES imaging, particles are typically in the range of 0.1 to 1.0 micrometers (100-1000 nm).[2][11] For lymphoscintigraphy, smaller particles are required to facilitate migration from the injection site to the lymph nodes; an ideal range for this application is 15–100 nm.[4][12]

Preparation methods, particularly the heating time, can influence the resulting particle size. However, studies show that the particle size distribution remains relatively stable for at least 6 hours post-preparation.[13]

Table 2: Particle Size of Tc-99m Sulfur Colloid Under Various Conditions

| Preparation Method | Time Post-Preparation (hours) | Median/Average Particle Size (nm) (± SD) |

| Filtered Tc-99m SC (Reduced Heating - 3 min) | 0 | 24 |

| 6 | 35 | |

| Filtered Tc-99m SC (Standard Heating - 5 min) | 0 | 29 |

| 6 | 27 | |

| Filtered Tc-99m SC (Unspecified Heating) | - | 38.0 ± 3.3 |

| Filtered Tc-99m SC with Indocyanine Green | 0 | 53 ± 30 |

| 2 | 60 ± 35 |

Data sourced from Michenfelder et al. (2014) and Hung et al. (2012).[4][7][10][14]

In vitro studies have demonstrated no significant change in the particle size distribution over a 6-hour period.[13]

Influence of pH and Contaminants

The pH of the final preparation can affect its stability. Good stability is generally obtained in acidic media, and while the product should be neutralized to a physiological pH (around 7.0) for injection, preparations maintained at a pH between 4.0 and 5.0 show good stability for two to four hours.[15] A study mixing Tc-99m sulfur colloid with lidocaine reported a stable pH range of 4.5-5.5 over eight hours.[9]

Chemical purity is also crucial. The presence of excessive aluminum ions (Al³⁺), a potential contaminant from the Tc-99m generator, can interfere with colloid formation, leading to the aggregation of particles.[3][16] This agglomeration can cause the larger particles to become trapped in the pulmonary capillaries of the lungs following intravenous injection.[5][6] The USP limit for aluminum ion concentration is 10 µg/ml.[3][16]

II. Experimental Protocols and Methodologies

Accurate assessment of Tc-99m sulfur colloid stability requires standardized and validated experimental protocols.

Preparation of Tc-99m Sulfur Colloid

The standard method involves the reaction of sodium thiosulfate (B1220275) in an acidic medium with Tc-99m pertechnetate at an elevated temperature.[2] A typical kit contains a reaction vial with sodium thiosulfate, gelatin (as a stabilizer), and a buffer.[5]

Protocol:

-

Aseptically add sterile, oxidant-free Tc-99m sodium pertechnetate to the reaction vial.[17]

-

Add an acidic solution (e.g., hydrochloric acid) to the vial.[11]

-

Heat the vial in a shielded boiling water bath for a specified time (e.g., 3-10 minutes).[11]

-

Cool the vial to room temperature.[11]

-

Add a buffer solution to neutralize the pH for injection.[11]

dot

Caption: Workflow for the preparation of Tc-99m Sulfur Colloid.

Radiochemical Purity (RCP) Determination

The most common method for determining RCP is paper or thin-layer chromatography (TLC).[18]

Protocol:

-

Apply a small spot of the Tc-99m sulfur colloid preparation onto a chromatography strip (e.g., Whatman paper or ITLC-SG).[4][18]

-

Place the strip in a developing tank containing an appropriate solvent (e.g., 85% methanol (B129727) or 0.9% sodium chloride).[4][18]

-

Allow the solvent to ascend the strip, separating the components based on their mobility. The colloidal particles (bound Tc-99m) remain at the origin (Rf=0), while the free pertechnetate impurity moves with the solvent front.

-

After development, cut the strip into sections (origin and solvent front) and measure the radioactivity in each section using a gamma counter or dose calibrator.

-

Calculate the RCP using the formula: RCP (%) = [Activity at Origin / (Activity at Origin + Activity at Solvent Front)] x 100

dot

Caption: Experimental workflow for RCP determination.

Particle Size Analysis

Particle size can be evaluated using several methods, including filtration and microscopy.

Protocol (Filtration Method):

-

Pass the Tc-99m sulfur colloid preparation through a series of polycarbonate filters with defined pore sizes (e.g., from 0.03 to 10 microns).[13]

-

Measure the radioactivity retained on each filter.

-

Calculate the percentage of particles within each size range to determine the particle size distribution.[13]

Protocol (Electron Microscopy):

-

Prepare a sample of the colloid for electron microscopy.

-

Capture images of the particles using a transmission electron microscope (TEM).

-

Use image analysis software to measure the dimensions of a large number of individual particles to determine the size distribution.[4][10]

III. In Vivo Stability and Biodistribution

Once injected intravenously, Tc-99m sulfur colloid is rapidly cleared from the bloodstream by the phagocytic cells of the reticuloendothelial system.[5][6]

Pharmacokinetics and Biodistribution

The biological half-life of Tc-99m sulfur colloid in the blood is very short, approximately 2 to 3 minutes.[2][5] The distribution to the RES organs is dependent on both regional blood flow and the functional capacity of the phagocytic cells.[5][6]

Table 3: Normal In Vivo Biodistribution of Tc-99m Sulfur Colloid

| Organ | Percentage of Injected Dose |

| Liver | 80 - 90% (85% average) |

| Spleen | 5 - 10% (10% average) |

| Bone Marrow | 5% (balance) |

Data sourced from Radiopaedia.org and product monographs.[2][5][6]

This predictable distribution pattern is fundamental to its diagnostic use. Any significant deviation can be indicative of pathology. For example, in patients with severe liver dysfunction, a phenomenon known as "colloid shift" may be observed, where there is decreased liver uptake and a corresponding increase in uptake by the spleen and bone marrow.[2]

Factors Affecting In Vivo Stability

The in vivo stability is largely an extension of the in vitro characteristics. A preparation with poor RCP will result in higher background activity and potential visualization of the thyroid and salivary glands due to free pertechnetate. A preparation with incorrect particle size (e.g., aggregates caused by aluminum contamination) can lead to unintended lung uptake.[6][16] The in vitro stability of the radiolabel in the presence of serum is also a good indicator of its in vivo behavior. Studies on other Tc-99m labeled nanoparticles have shown high stability in serum for up to 6 hours, suggesting strong binding that withstands biological conditions.[19]

dot

Caption: In vivo biodistribution pathway of Tc-99m Sulfur Colloid.

IV. Conclusion

The stability of Technetium-99m sulfur colloid is a multi-faceted characteristic that is fundamental to its safe and effective clinical use. Rigorous adherence to established preparation protocols and comprehensive quality control testing are paramount. In vitro assessments of radiochemical purity and particle size are reliable predictors of the agent's in vivo behavior. The colloid demonstrates high stability for several hours post-preparation, allowing for flexible clinical scheduling. A thorough understanding of its stability profile enables researchers and clinicians to ensure optimal diagnostic outcomes and patient safety.

References

- 1. openmedscience.com [openmedscience.com]

- 2. radiopaedia.org [radiopaedia.org]

- 3. tech.snmjournals.org [tech.snmjournals.org]

- 4. Particle-Size and Radiochemical Purity Evaluations of Filtered 99mTc-Sulfur Colloid Prepared with Different Heating Times | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 7. Particle-size and radiochemical purity evaluations of filtered 99mTc-sulfur colloid prepared with different heating times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Particle-size and radiochemical purity evaluations of filtered 99mTc-sulfur colloid prepared with a standard-heating or reduced-heating time method | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 9. Stability of a mixture of technetium Tc 99m sulfur colloid and lidocaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of compatibility and stability of filtered 99mTc-sulfur colloid when combined with fluorescent indocyanine green dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tech.snmjournals.org [tech.snmjournals.org]

- 12. [PDF] Particle-Size and Radiochemical Purity Evaluations of Filtered 99mTc-Sulfur Colloid Prepared with Different Heating Times | Semantic Scholar [semanticscholar.org]

- 13. Technetium-99m-sulfur colloid for lymphoscintigraphy: effects of preparation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 16. static1.squarespace.com [static1.squarespace.com]

- 17. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 18. Rapid miniaturized chromatographic quality-control procedures for Tc-99m radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics of Intravenously Administered Technetium-99m Sulfur Colloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of Technetium-99m (Tc-99m) sulfur colloid following intravenous administration. Tc-99m sulfur colloid is a radiopharmaceutical agent widely utilized in nuclear medicine for diagnostic imaging of the reticuloendothelial system (RES), which primarily includes the liver, spleen, and bone marrow.

Introduction

Technetium-99m sulfur colloid is a colloidal dispersion of sulfur particles labeled with the radionuclide Tc-99m. Upon intravenous injection, these particles are recognized and phagocytized by the cells of the RES. The biodistribution of the colloid is influenced by factors such as particle size and the functional capacity of the RES organs.[1][2] This guide details the preparation, pharmacokinetic properties, and experimental considerations for the use of Tc-99m sulfur colloid in research and clinical settings.

Pharmacokinetic Profile

Following intravenous administration, Tc-99m sulfur colloid is rapidly cleared from the bloodstream by the reticuloendothelial system.[3][4] The primary mechanism of clearance is phagocytosis by Kupffer cells in the liver, as well as by macrophages in the spleen and bone marrow.[1][3]

Absorption and Distribution

Being administered intravenously, the absorption phase is bypassed, and the colloid is immediately distributed throughout the circulatory system. The colloidal particles are then rapidly extracted by the RES.

Table 1: Biodistribution of Intravenously Administered Tc-99m Sulfur Colloid

| Organ | Percentage of Injected Dose | Reference |

| Liver | 80 - 90% | [2][3][4] |

| Spleen | 5 - 10% | [2][3][4] |

| Bone Marrow | Balance (typically 5%) | [2][3][5] |

Note: The distribution can be altered by diseases affecting the RES. For instance, in severe liver dysfunction, a phenomenon known as "colloid shift" can occur, leading to decreased liver uptake and increased uptake in the spleen and bone marrow.[5]

Metabolism and Excretion

The sulfur colloid particles are metabolized by the phagocytic cells of the RES. Technetium-99m decays via isomeric transition with a physical half-life of 6.02 hours.[2][3] The primary mode of excretion for the radionuclide is through the hepatic system.[5]

Table 2: Pharmacokinetic Parameters of Intravenously Administered Tc-99m Sulfur Colloid

| Parameter | Value | Reference |

| Plasma Clearance Half-Life | Approximately 2.5 minutes | [3][4] |

| Biological Half-Life | 2 to 3 minutes | [5] |

| Physical Half-Life (Tc-99m) | 6.02 hours | [2][3] |

Experimental Protocols

Preparation of Technetium-99m Sulfur Colloid Injection

The preparation of Tc-99m sulfur colloid involves the reaction of sodium thiosulfate (B1220275) with an acid in the presence of gelatin as a stabilizing agent, followed by the addition of Tc-99m pertechnetate. The mixture is then heated in a boiling water bath.

Detailed Methodology:

-

Kit Components: A typical kit for the preparation of Technetium Tc-99m Sulfur Colloid Injection contains a reaction vial with the sterile, non-pyrogenic, non-radioactive ingredients (sodium thiosulfate, edetate disodium, and gelatin), a vial of acidic solution (Solution A), and a vial of buffer solution (Solution B).[3][4]

-

Reconstitution: Aseptically add a suitable, oxidant-free, sterile, and non-pyrogenic solution of Sodium Pertechnetate Tc-99m to the reaction vial.[4]

-

Acidification: Aseptically inject the contents of Solution A (acidic solution) into the reaction vial and swirl gently to mix.[4][6]

-

Heating: Place the shielded reaction vial in a vigorously boiling water bath for the recommended time (typically 3-5 minutes) to form the sulfur colloid particles.[6][7]

-

Cooling and Buffering: Allow the vial to cool to room temperature. Aseptically inject the contents of Solution B (buffer solution) into the reaction vial and swirl to mix.[6][7]

-

Quality Control: Before administration, the radiochemical purity should be checked to ensure that the percentage of Tc-99m bound to the sulfur colloid is acceptable (typically >92%).[8] This is often done using instant thin-layer chromatography (ITLC).[8][9] The particle size of the colloid should also be controlled, as it influences biodistribution.[10]

Animal Biodistribution Studies

-

Animal Model: The choice of animal model will depend on the research question. Common models include rodents (mice, rats) and canines.[11][12]

-

Dosage and Administration: The dose of Tc-99m sulfur colloid should be calculated based on the animal's weight and the specific activity of the radiopharmaceutical. Administration is typically via intravenous injection (e.g., tail vein in rodents).

-

Imaging and Data Acquisition: Dynamic or static images can be acquired using a gamma camera at various time points post-injection to visualize the biodistribution.

-

Ex Vivo Analysis: After the final imaging session, animals are euthanized, and major organs (liver, spleen, bone marrow, lungs, kidneys, etc.) are harvested, weighed, and the radioactivity is counted in a gamma counter to determine the percentage of injected dose per organ and per gram of tissue.

Visualizations

Experimental Workflow

Caption: Experimental workflow for a typical biodistribution study of Tc-99m sulfur colloid.

Physiological Pathway of Distribution

Caption: Physiological pathway of intravenously administered Tc-99m sulfur colloid.

References

- 1. Facebook [cancer.gov]

- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. radiopaedia.org [radiopaedia.org]

- 6. scribd.com [scribd.com]

- 7. Sulfur Colloid Kit (for the preparation of Tc99m-Sulfur Colloid injection) [dailymed.nlm.nih.gov]

- 8. tech.snmjournals.org [tech.snmjournals.org]

- 9. Quality control of colloid and particulate 99mTc-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. openmedscience.com [openmedscience.com]

- 11. Use of technetium-99m sulfur colloid to evaluate changes in reticuloendothelial function in dogs with experimentally induced chronic biliary cirrhosis and portosystemic shunting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Technetium 99m sulfur colloid scintigraphy to evaluate reticuloendothelial system function in dogs with portasystemic shunts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Kupffer Cell-Mediated Uptake of Technetium-99m Sulfur Colloid

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental role Kupffer cells, the resident macrophages of the liver, play in the systemic clearance and uptake of Technetium-99m (Tc-99m) sulfur colloid. We delve into the molecular mechanisms of phagocytosis, present detailed experimental protocols for in vitro and in vivo analysis, and provide quantitative data on the biodistribution of this critical radiopharmaceutical. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development, offering a detailed understanding of the biological interactions between Kupffer cells and Tc-99m sulfur colloid.

Introduction

Technetium-99m sulfur colloid is a radiopharmaceutical agent widely utilized in nuclear medicine for the scintigraphic imaging of the reticuloendothelial system (RES), primarily for liver and spleen scans.[1] The biodistribution and clearance of this agent are critically dependent on its recognition and uptake by phagocytic cells, with Kupffer cells being the principal mediators of this process.[1] Understanding the intricate mechanisms of this cellular uptake is paramount for the accurate interpretation of clinical scans and for the development of novel drug delivery systems that may leverage or seek to avoid this clearance pathway. This guide will explore the core aspects of Kupffer cell physiology in the context of Tc-99m sulfur colloid uptake, supported by quantitative data, detailed experimental methodologies, and visual representations of the key biological processes.

Mechanism of Uptake: Phagocytosis by Kupffer Cells

The primary mechanism governing the localization of Tc-99m sulfur colloid within the liver is phagocytosis by Kupffer cells.[1] This process involves the recognition and engulfment of the colloidal particles. The uptake of Tc-99m sulfur colloid is a complex process that can be influenced by both opsonin-dependent and opsonin-independent pathways.

2.1. Opsonin-Dependent and Independent Phagocytosis

Opsonization is the process by which a foreign particle is coated with opsonins, molecules that enhance phagocytosis. Key opsonins include antibodies and complement proteins, such as C3b.[2] While the uptake of many pathogens is opsonin-dependent, the phagocytosis of inorganic particles like Tc-99m sulfur colloid can also occur through opsonin-independent mechanisms.[3] This often involves direct recognition by scavenger receptors on the surface of Kupffer cells.[4][5]

2.2. Receptors Involved in Recognition

Several classes of receptors on Kupffer cells are implicated in the recognition and uptake of particulate matter:

-

Scavenger Receptors: This large family of receptors recognizes a broad range of ligands, including modified low-density lipoproteins and various pathogens.[5] Scavenger receptors are believed to play a role in the opsonin-independent uptake of Tc-99m sulfur colloid.[4][6]

-

Complement Receptors (CRs): In instances where Tc-99m sulfur colloid becomes opsonized by complement proteins, complement receptors on Kupffer cells, such as CR1 and CR3, can mediate its uptake.[2][7][8] The activation of complement can lead to the deposition of C3b on the colloid surface, which is then recognized by these receptors.[2]

-

Fc Receptors (FcγRs): While less likely for an inorganic particle, if antibodies were to bind to the colloid, FcγRs on Kupffer cells would mediate its phagocytosis.[9]

2.3. Signaling Pathways in Phagocytosis

The binding of Tc-99m sulfur colloid to its cognate receptors on the Kupffer cell surface initiates a cascade of intracellular signaling events that culminate in the engulfment of the particle.[10] This process is highly regulated and involves the activation of various kinases and small GTPases.[10]

Key signaling pathways include:

-

Tyrosine Kinase Activation: Receptor clustering upon particle binding often leads to the activation of Src family kinases and Syk kinase, initiating a phosphorylation cascade.[10]

-

PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) is a critical enzyme in phagocytosis, leading to the production of PIP3, which recruits downstream effectors that regulate actin polymerization.[11]

-

Rho Family GTPases: Small GTPases such as Rac1 and Cdc42 are essential for orchestrating the cytoskeletal rearrangements necessary for pseudopod extension and phagosome formation.[10]

-

Calcium Signaling: In some instances, phagocytosis is accompanied by an increase in intracellular calcium, which can activate various downstream signaling molecules.[12]

Below is a generalized signaling pathway for phagocytosis in Kupffer cells.

Quantitative Data on Biodistribution

The biodistribution of Tc-99m sulfur colloid is a critical parameter in its clinical application. The following tables summarize the quantitative uptake in various organs under normal and pathological conditions.

Table 1: Normal Biodistribution of Tc-99m Sulfur Colloid

| Organ | Percentage of Injected Dose (%) | Reference |

| Liver | 85 | [1] |

| Spleen | 10 | [1] |

| Bone Marrow | 5 | [1] |

Table 2: Biodistribution of Tc-99m Sulfur Colloid in Liver Disease

| Condition | Liver Uptake (%) | Spleen Uptake (%) | Bone Marrow Uptake (%) | Reference |

| Chronic Liver Disease (Range) | 19.3 - 77.3 | 3.4 - 40.7 | 19.0 - 56.7 | [13] |

| Cirrhosis (vs. Non-Cirrhotic Portal Fibrosis) | Lower (59% vs 20% showing decreased uptake) | No significant difference in uptake | Higher (84% vs 7% showing colloid shift) | [14] |

| Child-Pugh A | Higher | Lower | Lower | [15] |

| Child-Pugh B | Lower | Higher | Higher | [15] |

Note: In severe liver dysfunction, a phenomenon known as "colloid shift" is observed, where there is decreased uptake in the liver and a corresponding increase in uptake by the spleen and bone marrow.[1][14]

Table 3: Effect of Particle Size on Biodistribution

| Particle Size | Predominant Organ of Uptake | Reference |

| Smaller (< 100 nm) | Bone Marrow, Lymph Nodes | [16][17][18] |

| Larger (0.1 - 1.0 µm) | Liver, Spleen | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the interaction of Kupffer cells with Tc-99m sulfur colloid.

4.1. In Vitro Kupffer Cell Phagocytosis Assay

This protocol outlines a method for quantifying the phagocytosis of a particulate agent by isolated Kupffer cells in vitro.

-

Isolation of Kupffer Cells:

-

Perfuse a rodent liver with a collagenase solution to digest the extracellular matrix.

-

Disrupt the liver tissue and create a single-cell suspension.

-

Separate the Kupffer cells from other liver cells (e.g., hepatocytes) using density gradient centrifugation (e.g., with Percoll or OptiPrep).

-

Plate the isolated Kupffer cells in a suitable culture medium and allow them to adhere for at least 4 hours.[19]

-

-

Preparation of Tc-99m Sulfur Colloid:

-

Phagocytosis Assay:

-

Incubate the cultured Kupffer cells with a known concentration of Tc-99m sulfur colloid for a specified period (e.g., 1-4 hours) at 37°C.[19]

-

Include negative controls, such as incubation at 4°C, to assess non-specific binding.

-

After incubation, wash the cells extensively with cold phosphate-buffered saline (PBS) to remove non-internalized colloid.

-

Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

-

Quantify the total protein content of the cell lysate to normalize the radioactivity and express the results as counts per minute (CPM) per milligram of protein.

-

-

Data Analysis:

-

Compare the radioactivity in the experimental groups to the negative controls to determine the extent of phagocytosis.

-

The phagocytic activity can be expressed as the percentage of the total added radioactivity that was internalized by the cells.

-

4.2. In Vivo Biodistribution Study in an Animal Model

This protocol describes a method for determining the biodistribution of Tc-99m sulfur colloid in a rodent model.[21][22][23][24]

-

Animal Model:

-

Use healthy rodents (e.g., mice or rats) of a specific strain, age, and sex. For studies of liver disease, a relevant disease model should be used.

-

-

Administration of Tc-99m Sulfur Colloid:

-

Inject a precise volume and activity of Tc-99m sulfur colloid intravenously via the tail vein.[21]

-

-

Tissue Harvesting:

-

At predetermined time points after injection (e.g., 30 minutes, 1 hour, 4 hours), euthanize the animals.[21]

-

Dissect and collect major organs of interest, including the liver, spleen, lungs, kidneys, heart, and a sample of bone marrow (e.g., femur). Also, collect a blood sample.

-

-

Measurement of Radioactivity:

-

Weigh each organ and blood sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Include standards of the injected radiopharmaceutical to allow for decay correction and calculation of the percentage of injected dose.

-

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[22][24]

-

The formula for %ID/g is: (%ID/g) = (Radioactivity in organ / Weight of organ) / Total injected radioactivity * 100

-

Present the data as the mean %ID/g ± standard deviation for each organ at each time point.

-

Mandatory Visualizations

5.1. Experimental Workflow for In Vivo Biodistribution Study

5.2. Logical Relationship of Factors Influencing Uptake

Conclusion

The uptake of Technetium-99m sulfur colloid by Kupffer cells is a multifaceted process that is central to its utility as a diagnostic imaging agent. A thorough understanding of the mechanisms of phagocytosis, the factors influencing biodistribution, and the application of rigorous experimental protocols is essential for both clinical interpretation and preclinical research. This technical guide has provided an in-depth examination of these core aspects, offering a valuable resource for scientists and researchers in the field. Further investigation into the specific scavenger receptors and the nuances of opsonin-independent phagocytosis of inorganic colloids will continue to refine our understanding and potentially open new avenues for therapeutic and diagnostic development.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Macrophage complement receptors and pathogen clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opsonin-independent phagocytosis: an effector mechanism against acute blood-stage Plasmodium chabaudi AS infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scavenger Receptors: Novel Roles in the Pathogenesis of Liver Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of scavenger receptors in the pathophysiology of chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. Making sure you're not a bot! [academiccommons.columbia.edu]

- 8. Frontiers | Complement Receptors and Their Role in Leukocyte Recruitment and Phagocytosis [frontiersin.org]

- 9. Measuring Opsonic Phagocytosis via Fcγ Receptors and Complement Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling pathways in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adding Complexity to Phagocytic Signaling: Phagocytosis-Associated Cell Responses and Phagocytic Efficiency - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of functional liver reserve: old and new in 99mTc-sulfur colloid scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Tc99m sulfur colloid scintigraphy in differentiating non-cirrhotic portal fibrosis from cirrhosis liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 99mTc-sulfur colloid SPECT/CT for quantitative imaging of global and regional liver function in hepatocellular carcinoma patients | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 16. Technetium-99m-sulfur colloid for lymphoscintigraphy: effects of preparation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. researchgate.net [researchgate.net]

- 19. Kupffer Cell Isolation for Nanoparticle Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]